2,4-Dibromo-6-methoxyquinazoline
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Overview
Description
2,4-Dibromo-6-methoxyquinazoline is an organic compound belonging to the quinazoline family. It is characterized by the presence of two bromine atoms at positions 2 and 4, and a methoxy group at position 6 on the quinazoline ring. This compound has a molecular formula of C9H6Br2N2O and a molecular weight of 317.97 g/mol .
Mechanism of Action
Target of Action
It’s known that quinazoline derivatives, to which 2,4-dibromo-6-methoxyquinazoline belongs, have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities .
Mode of Action
It’s known that quinazoline derivatives interact with their targets in a way that leads to a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, leading to their wide range of pharmacological effects .
Result of Action
It’s known that quinazoline derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methoxyquinazoline typically involves the bromination of 6-methoxyquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the bromine atoms or modifying the methoxy group .
Scientific Research Applications
2,4-Dibromo-6-methoxyquinazoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methoxyquinazoline
- 2,4-Difluoro-6-methoxyquinazoline
- 2,4-Diiodo-6-methoxyquinazoline
Comparison
Compared to its analogs, 2,4-Dibromo-6-methoxyquinazoline is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
2,4-dibromo-6-methoxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXYPMLWNLGZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379363-92-4 |
Source
|
Record name | 2,4-dibromo-6-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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